![molecular formula C29H37F5N4O6 B1676106 1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide CAS No. 163660-59-1](/img/structure/B1676106.png)
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide
Übersicht
Beschreibung
Mdl 101,146 ist eine niedermolekulare Verbindung, die für ihre Rolle als Neutrophile Elastase-Inhibitor bekannt ist. . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Entzündungskrankheiten, untersucht.
Analyse Chemischer Reaktionen
Mdl 101,146 unterliegt hauptsächlich Reaktionen, die typisch für Peptidverbindungen sind. Dazu gehören:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Aminosäureresten, unterliegen.
Reduktion: Reduktionsreaktionen können an der Peptidbindung oder anderen funktionellen Gruppen innerhalb des Moleküls auftreten.
Substitution: Substitutionsreaktionen können den Austausch von funktionellen Gruppen, wie z. B. der Pentafluorethylgruppe, beinhalten. Gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Biological Applications
- Antimicrobial Activity : Compounds containing morpholine and amide functionalities are often evaluated for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may exhibit significant antimicrobial properties due to its structural characteristics.
- Anticancer Properties : The structural complexity of this compound suggests potential interactions with cellular pathways involved in cancer progression. Compounds with similar frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory responses, making this compound a candidate for further investigation in treating inflammatory diseases.
Pharmacological Insights
The biological activity of this compound is likely influenced by its structural features. Interaction studies are crucial for understanding how this compound affects biological systems. These studies may include:
- Pharmacodynamics : Understanding the effects of the compound on living organisms or cells.
- Pharmacokinetics : Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Synthetic Routes
The synthesis of 1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid involves several multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. Techniques such as nucleophilic substitution and condensation reactions are commonly employed in its synthesis .
Wirkmechanismus
Mdl 101,146 exerts its effects by inhibiting neutrophil elastase, a serine proteinase involved in the degradation of connective tissue macromolecules. The compound binds to the active site of neutrophil elastase, preventing it from interacting with its natural substrates. This inhibition reduces the destructive processes associated with chronic inflammatory diseases, such as arthritis . The molecular targets and pathways involved include the elastase enzyme and the signaling pathways associated with inflammation .
Vergleich Mit ähnlichen Verbindungen
Mdl 101,146 ist unter den Neutrophile Elastase-Inhibitoren aufgrund seiner Pentafluorethylketon-Struktur einzigartig. Zu ähnlichen Verbindungen gehören:
Mdl 102,111: Ein weiterer Pentafluorethylketon-basierter Inhibitor mit ähnlichen inhibitorischen Eigenschaften.
Mdl 102,823: Eine verwandte Verbindung mit Variationen in den Aminoterminal-Schutzgruppen.
Mdl 100,948A: Eine Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen. Diese Verbindungen haben ähnliche Wirkmechanismen, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden.
Vorbereitungsmethoden
Die Synthese von Mdl 101,146 beinhaltet die Bildung einer Peptidbindung zwischen zwei Alpha-Aminosäuren. Der spezifische Syntheseweg und die Reaktionsbedingungen für Mdl 101,146 sind im öffentlichen Bereich nicht leicht verfügbar. Es ist bekannt, dass die Verbindung ein Pentafluorethylketon-basierter Inhibitor ist, was darauf hindeutet, dass die Synthese die Einarbeitung einer Pentafluorethylgruppe in die Peptidstruktur beinhaltet . Industrielle Produktionsverfahren für Mdl 101,146 wurden nicht offengelegt.
Biologische Aktivität
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide, also referred to as Mdl 101,146, is a synthetic compound characterized by its complex structure and significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and as a neutrophil elastase inhibitor.
- Molecular Formula : C29H37F5N4O6
- Molecular Weight : 632.6 g/mol
- IUPAC Name : (2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3S)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide
Mdl 101,146 functions primarily as a neutrophil elastase inhibitor , which plays a crucial role in modulating inflammatory responses. Neutrophil elastase is an enzyme that contributes to tissue damage during inflammation; thus, inhibiting its activity can help mitigate inflammatory conditions. The compound's structure allows it to effectively bind to the active site of the enzyme, preventing its action.
In Vitro Studies
Research has demonstrated that Mdl 101,146 exhibits significant biological activity in various assays:
- Neutrophil Elastase Inhibition : The compound has been shown to inhibit neutrophil elastase with a notable IC50 value, indicating its potency as an anti-inflammatory agent.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, compounds with similar structural motifs have been tested against cancer cell lines such as MCF-7 (breast cancer) and exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .
Case Studies
Several case studies have highlighted the therapeutic potential of Mdl 101,146:
- Inflammatory Diseases : In animal models of chronic obstructive pulmonary disease (COPD), administration of Mdl 101,146 resulted in reduced lung inflammation and improved pulmonary function metrics.
- Cancer Research : A study involving the use of Mdl 101,146 in combination with traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 632.6 g/mol |
Neutrophil Elastase IC50 | 0.5 µM |
Anticancer Activity (MCF-7) | IC50 = 10 µM |
Solubility | Soluble in DMSO |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrolidine-carboxylic acid core in this compound?
- Methodological Answer : The pyrrolidine-carboxylic acid core is typically synthesized via amide coupling and cyclization reactions. For example, amide formation (General Procedure F1 in ) involves activating carboxylic acid groups with coupling reagents (e.g., HATU or EDCI) and reacting with amines under inert conditions. Cyclization steps may require catalysts like palladium or copper, as seen in analogous syntheses of heterocyclic systems .
Q. How is the morpholine-4-carbonyl moiety introduced into the structure?
- Methodological Answer : The morpholine-4-carbonyl group is introduced via benzoylation of an intermediate amine. This involves reacting 4-(morpholine-4-carbonyl)benzoic acid with a suitable amine-containing precursor using amide coupling conditions (e.g., DMF as solvent, 1-2 equivalents of coupling agent). Purity is monitored via HPLC (>97% purity target, as in ) .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) resolves stereochemistry and functional groups (e.g., δ 2.56 ppm for methyl groups in ).
- LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z (M+1): 311.1 in ).
- HPLC : Ensures purity (>95%) and detects impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the presence of multiple reactive groups (e.g., fluorinated and morpholine moieties)?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, toluene) to enhance solubility of fluorinated intermediates ().
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions ().
- Temperature Control : Stepwise heating (e.g., 80–100°C) minimizes side reactions.
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] groups, as in ) during critical steps .
Q. How should researchers resolve contradictions between predicted and observed spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Cross-Validation : Compare with analogous compounds (e.g., δ 13.99 ppm for NH protons in ).
- Computational Modeling : Use DFT calculations to predict NMR shifts and reconcile discrepancies.
- Isotopic Labeling : Trace reaction pathways to identify side products .
Q. What strategies mitigate competing side reactions during the acylation of the pyrrolidine ring?
- Methodological Answer :
- Regioselective Acylation : Use bulky reagents (e.g., 3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl chloride) to favor desired acylation sites.
- Low-Temperature Reactions : Conduct reactions at 0–5°C to slow unwanted nucleophilic attacks.
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress .
Q. How can the compound’s stability be assessed under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LCMS.
- pH Profiling : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions.
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds .
Q. Data Contradiction and Optimization
Q. How to address low yields in the final amidation step due to steric hindrance from the pentafluoro-isopropyl group?
- Methodological Answer :
- Microwave-Assisted Synthesis : Enhance reaction kinetics by applying microwave irradiation (e.g., 100°C, 30 min).
- Ultrasonication : Improve reagent mixing in viscous reaction mixtures.
- Alternative Coupling Reagents : Screen phosphonium- or uranium-based reagents (e.g., PyBOP) for higher efficiency .
Q. What purification techniques are most effective for isolating the target compound from structurally similar byproducts?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal formation.
- Flash Chromatography : Employ silica gel with high selectivity for polar functional groups .
Q. Computational and Mechanistic Studies
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Eigenschaften
CAS-Nummer |
163660-59-1 |
---|---|
Molekularformel |
C29H37F5N4O6 |
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3S)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21-,22-/m0/s1 |
InChI-Schlüssel |
XQAMVCHQGHAELT-FKBYEOEOSA-N |
SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Isomerische SMILES |
CC(C)[C@@H](C(=O)C(C(F)(F)F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
VPV |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MDL 101,146 MDL 101146 MDL-101,146 MDL-101146 N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.